molecular formula C₂₀H₂₄Br₂O₄ B1140858 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol CAS No. 90474-20-7

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol

Cat. No.: B1140858
CAS No.: 90474-20-7
M. Wt: 488.21
InChI Key:
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Description

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is a synthetic organic compound with the molecular formula C20H24Br2O4 It is characterized by the presence of two bromine atoms and an ethylenedioxy group attached to an estratriene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol typically involves multiple steps:

    Bromination: The starting material, 17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4). This step introduces bromine atoms at the 2 and 4 positions of the estratriene ring.

    Purification: The brominated product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with hydroxide ions can yield hydroxy derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of steroidal drugs and hormone analogs.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as hormone receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol involves its interaction with molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-1,3,5(10)-estratriene-3,16alpha-diol: Lacks the ethylenedioxy group, which may affect its reactivity and biological activity.

    17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol: Lacks the bromine atoms, potentially altering its chemical properties and applications.

Uniqueness

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol is unique due to the presence of both bromine atoms and the ethylenedioxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(8'R,9'S,13'S,14'S,16'R)-2',4'-dibromo-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Br2O4/c1-19-5-4-10-11(14(19)9-16(23)20(19)25-6-7-26-20)2-3-12-13(10)8-15(21)18(24)17(12)22/h8,10-11,14,16,23-24H,2-7,9H2,1H3/t10-,11+,14-,16+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKVLVMQIYQXIM-IYFIKPEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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